
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C9H8Cl2O4S . It is known for its unique structure, which includes a benzodioxin ring substituted with a chloro group and a methanesulfonyl chloride group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methanesulfonyl chloride. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The benzodioxin ring can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamide or Sulfonate Derivatives: Formed from nucleophilic substitution reactions.
Quinone Derivatives: Formed from oxidation reactions.
Dechlorinated Products: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonate
- 2,3-Dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride
Uniqueness:
- The presence of both a chloro group and a methanesulfonyl chloride group in the same molecule provides unique reactivity patterns.
- The benzodioxin ring structure imparts specific electronic and steric properties that influence its chemical behavior.
This detailed article provides a comprehensive overview of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H8Cl2O4S |
|---|---|
Molekulargewicht |
283.13 g/mol |
IUPAC-Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-3-6(5-16(11,12)13)4-8-9(7)15-2-1-14-8/h3-4H,1-2,5H2 |
InChI-Schlüssel |
LJIGBULTLASLNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
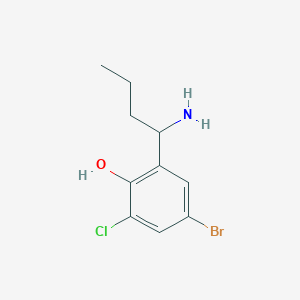

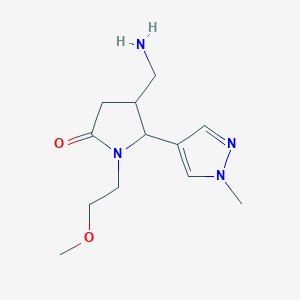
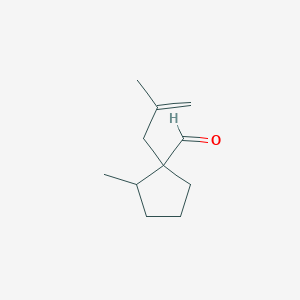
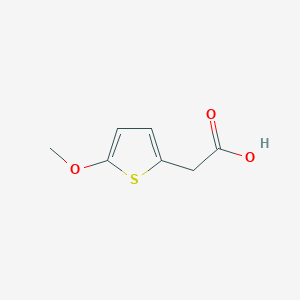
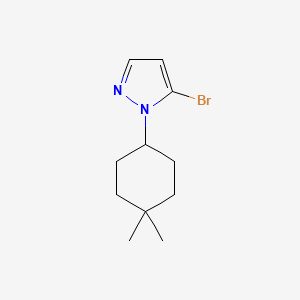
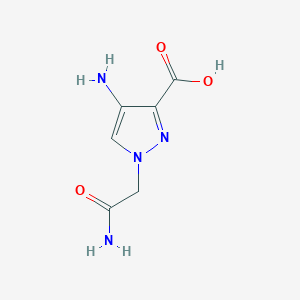
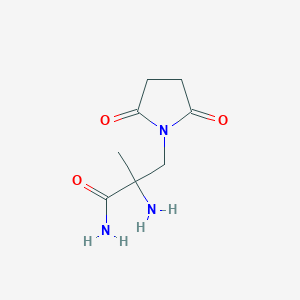
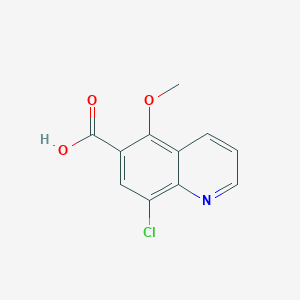

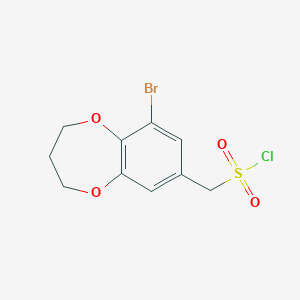
![3-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13309022.png)

